Diethyl nonylpropanedioate

CAS No.: 52180-01-5

Cat. No.: VC3886883

Molecular Formula: C16H30O4

Molecular Weight: 286.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52180-01-5 |

|---|---|

| Molecular Formula | C16H30O4 |

| Molecular Weight | 286.41 g/mol |

| IUPAC Name | diethyl 2-nonylpropanedioate |

| Standard InChI | InChI=1S/C16H30O4/c1-4-7-8-9-10-11-12-13-14(15(17)19-5-2)16(18)20-6-3/h14H,4-13H2,1-3H3 |

| Standard InChI Key | JRPGECJKHZKZMO-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

| Canonical SMILES | CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

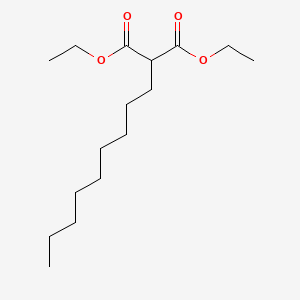

Diethyl nonylpropanedioate (CAS: 52180-01-5) is a diester of malonic acid, featuring a nonyl chain () at the α-position. Its IUPAC name, diethyl 2-nonylpropanedioate, reflects this substitution pattern . The compound’s structure comprises two ethoxycarbonyl groups flanking a central methylene unit bonded to the nonyl substituent (Figure 1).

Table 1: Key Molecular Descriptors of Diethyl Nonylpropanedioate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 286.41 g/mol | |

| Exact Mass | 286.214 Da | |

| Synonyms | Diethyl 2-nonylmalonate |

Stereoelectronic Features

The α-hydrogens adjacent to the carbonyl groups in diethyl nonylpropanedioate exhibit heightened acidity () due to resonance stabilization of the conjugate base . This property enables deprotonation under mild basic conditions, facilitating nucleophilic alkylation or acylation reactions central to the malonic ester synthesis methodology . The nonyl chain introduces steric bulk and hydrophobicity, influencing solubility and reactivity in synthetic applications .

Synthesis and Manufacturing

Conventional Synthetic Routes

Diethyl nonylpropanedioate is synthesized via alkylation of diethyl malonate, leveraging the compound’s α-acidity. A representative pathway involves:

-

Deprotonation: Treatment of diethyl malonate with a strong base (e.g., sodium ethoxide) generates the enolate.

-

Alkylation: Reaction with a nonyl halide (e.g., 1-bromononane) introduces the nonyl group at the α-position .

-

Workup: Acidic hydrolysis and subsequent esterification yield the final product .

This method mirrors the industrial production of diethyl malonate, which employs sodium chloroacetate and ethanol under catalytic conditions .

Alternative Approaches

Recent patents describe carboxyesterification strategies using carbon monoxide and ethanol in the presence of transition-metal catalysts (e.g., dicobalt octacarbonyl) . Such methods optimize atom economy and reduce reliance on halogenated reagents, aligning with green chemistry principles .

Physicochemical Properties

Physical State and Solubility

Diethyl nonylpropanedioate is a liquid at room temperature, consistent with related malonic esters . Its elongated nonyl chain enhances lipophilicity, rendering it soluble in organic solvents (e.g., dichloromethane, ethyl acetate) while sparingly soluble in water .

Stability and Reactivity

The ester groups confer resistance to hydrolysis under neutral conditions, though strong acids or bases cleave the ethoxycarbonyl moieties to yield nonylmalonic acid . Thermal stability is comparable to neopentyl glycol derivatives, which resist degradation up to 200°C .

Applications in Organic Synthesis

Malonic Ester Synthesis

Diethyl nonylpropanedioate serves as a carbon nucleophile in the construction of carboxylic acid derivatives. For example:

-

Alkylation: Sequential deprotonation and alkylation produce branched dicarboxylic esters, precursors to pharmaceuticals and agrochemicals .

-

Acylation: Reaction with acyl chlorides forms β-ketoesters, intermediates in heterocycle synthesis .

Polymer Chemistry

The nonyl chain’s hydrophobicity positions this compound as a potential plasticizer or comonomer in polyester resins, enhancing flexibility and moisture resistance . Analogous neopentyl glycol esters demonstrate improved thermal stability in polymer matrices, suggesting similar utility for diethyl nonylpropanedioate .

Industrial and Research Significance

Flavor and Fragrance Industry

Malonic esters contribute fruity odors to perfumes and flavorings . While diethyl nonylpropanedioate’s specific organoleptic properties are undocumented, its structural similarity to diethyl malonate implies potential niche applications in fragrance formulations.

Advanced Materials

Research into barocaloric materials highlights malonate derivatives’ phase transition behavior under pressure . Although unstudied for diethyl nonylpropanedioate, its plastic crystalline state could exhibit analogous entropy changes, warranting exploration for solid-state refrigeration technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume